REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([Br:13])[CH:11]=2)[C:6]([CH3:15])([CH3:14])[C:5]1=[O:16])(=O)C.[OH-].[Na+]>CCO>[Br:13][C:10]1[CH:11]=[C:12]2[C:7]([C:6]([CH3:15])([CH3:14])[C:5](=[O:16])[NH:4]2)=[CH:8][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C(C(C2=CC=C(C=C12)Br)(C)C)=O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated
|
Type
|
ADDITION
|
Details
|
was added dropwise a 2N aqueous hydrochloric acid solution
|
Type
|
EXTRACTION
|
Details
|
The precipitated crystals were extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
this ethyl acetate solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous sodium chloride solution, dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue (4.1 g) was used in the subsequent reaction without further treatment
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C2C(C(NC2=C1)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |